molecular formula C20H32BNO4 B14907685 (R)-tert-Butyl (1-(2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyl)carbamate

(R)-tert-Butyl (1-(2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyl)carbamate

Cat. No.: B14907685
M. Wt: 361.3 g/mol
InChI Key: ZEVBNULIYVIEAZ-CQSZACIVSA-N
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Description

tert-Butyl ®-(1-(2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyl)carbamate is a complex organic compound that features a tert-butyl carbamate group and a boronic ester moiety. This compound is often used in organic synthesis, particularly in the field of medicinal chemistry, due to its unique reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ®-(1-(2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyl)carbamate typically involves the protection of an amine group with a tert-butyl carbamate (Boc) group. This is achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The boronic ester moiety is introduced via a palladium-catalyzed cross-coupling reaction with an appropriate aryl halide .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow microreactor systems. These systems allow for precise control over reaction conditions, leading to higher yields and purity .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl ®-(1-(2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyl)carbamate is used as a building block for the synthesis of more complex molecules. Its boronic ester moiety makes it particularly useful in Suzuki-Miyaura cross-coupling reactions .

Biology and Medicine

In biology and medicine, this compound is used in the synthesis of potential pharmaceutical agents. Its ability to form stable complexes with various biomolecules makes it a valuable tool in drug discovery and development .

Industry

Industrially, the compound is used in the production of advanced materials and polymers. Its unique reactivity allows for the creation of materials with specific properties, such as increased strength or flexibility .

Mechanism of Action

The mechanism of action of tert-Butyl ®-(1-(2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyl)carbamate involves the formation of stable complexes with various molecular targets. The boronic ester moiety can interact with diols and other nucleophiles, facilitating various chemical transformations . The tert-butyl carbamate group provides stability and protects the amine functionality during these reactions .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl carbamate
  • Benzyl carbamate
  • tert-Butyl-N-methylcarbamate
  • Phenyl carbamate
  • Methyl carbamate

Uniqueness

What sets tert-Butyl ®-(1-(2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyl)carbamate apart from similar compounds is its combination of a boronic ester moiety and a tert-butyl carbamate group. This unique structure allows it to participate in a wide range of chemical reactions, making it highly versatile in both research and industrial applications .

Properties

Molecular Formula

C20H32BNO4

Molecular Weight

361.3 g/mol

IUPAC Name

tert-butyl N-[(1R)-1-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl]carbamate

InChI

InChI=1S/C20H32BNO4/c1-13-12-15(21-25-19(6,7)20(8,9)26-21)10-11-16(13)14(2)22-17(23)24-18(3,4)5/h10-12,14H,1-9H3,(H,22,23)/t14-/m1/s1

InChI Key

ZEVBNULIYVIEAZ-CQSZACIVSA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)[C@@H](C)NC(=O)OC(C)(C)C)C

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(C)NC(=O)OC(C)(C)C)C

Origin of Product

United States

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